MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate
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Overview
Description
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetamido group. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate typically involves several steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the trifluoroacetamido group: The trifluoroacetamido group is introduced by reacting the protected amino compound with trifluoroacetic anhydride (TFAA).
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Esterification and transesterification: The ester group can be modified through esterification or transesterification reactions.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., triethylamine), and nucleophiles (e.g., amines). Major products formed from these reactions include deprotected amines, substituted amides, and modified esters .
Scientific Research Applications
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate involves its reactivity as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity. Upon deprotection, the amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate can be compared with other similar compounds, such as:
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-aminohexanoate: Lacks the trifluoroacetamido group, resulting in different reactivity and stability.
MEthyl (2S)-2-amino-6-(trifluoroacetamido)hexanoate: Lacks the Boc protecting group, making it more reactive but less stable.
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(acetylamino)hexanoate: Contains an acetylamino group instead of a trifluoroacetamido group, leading to different chemical properties
These comparisons highlight the unique combination of protecting groups and functional groups in this compound, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O5/c1-13(2,3)24-12(22)19-9(10(20)23-4)7-5-6-8-18-11(21)14(15,16)17/h9H,5-8H2,1-4H3,(H,18,21)(H,19,22)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMBSHYTCSODM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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